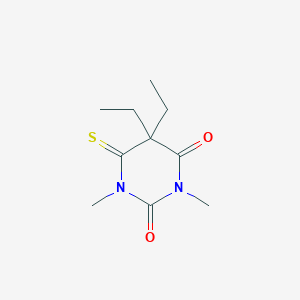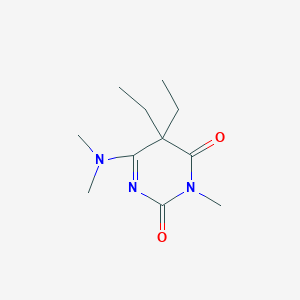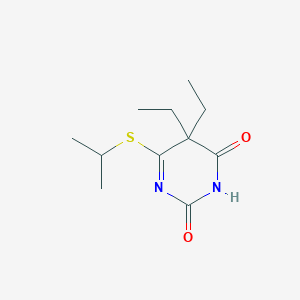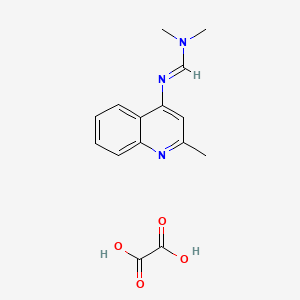
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, commonly known as Thioflavin T (ThT), is a fluorescent dye that is widely used in scientific research. ThT is a member of the thiazine dye family and is known for its ability to bind to amyloid fibrils, which are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. ThT has become an essential tool for researchers studying the mechanisms of amyloid formation and the development of treatments for these diseases.
Wirkmechanismus
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to amyloid fibrils through hydrophobic interactions with the exposed aromatic residues on the surface of the fibril. This binding induces a conformational change in 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione, which results in an increase in fluorescence emission. This increase in fluorescence can be used to detect and quantify the presence of amyloid fibrils in biological samples.
Biochemical and Physiological Effects:
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interact with DNA or RNA and has no known toxic effects on cells or tissues. However, it should be noted that 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is a dye and may interfere with certain assays or experiments if not used appropriately.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is its ability to detect and quantify the presence of amyloid fibrils in biological samples. Its fluorescence emission is highly sensitive and specific, making it a valuable tool for researchers studying amyloid formation. However, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has limitations in that it cannot distinguish between different types of amyloid fibrils and may bind to non-amyloid aggregates, leading to false positives. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may interfere with certain assays or experiments if not used appropriately.
Zukünftige Richtungen
There are several future directions for the use of 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione in scientific research. One potential area of research is the development of new compounds that can bind to amyloid fibrils with higher specificity and sensitivity than 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione. Another area of research is the development of new imaging techniques that can detect amyloid fibrils in vivo. Additionally, 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione may have applications in the diagnosis and monitoring of neurodegenerative diseases, as it can be used to detect and quantify the presence of amyloid fibrils in biological fluids such as cerebrospinal fluid.
Wissenschaftliche Forschungsanwendungen
5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione is primarily used in the study of amyloid fibrils and their formation. Amyloid fibrils are protein aggregates that are associated with various neurodegenerative diseases, including Alzheimer's disease. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione binds to these fibrils and emits a fluorescent signal, allowing researchers to detect and quantify the presence of amyloid fibrils in biological samples. 5,5-diethyl-1,3-dimethyl-6-thioxodihydro-2,4(1H,3H)-pyrimidinedione has also been used in the development of treatments for these diseases, as it can be used to screen potential therapeutic compounds that may inhibit amyloid formation.
Eigenschaften
IUPAC Name |
5,5-diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-5-10(6-2)7(13)11(3)9(14)12(4)8(10)15/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULWPURXUZMZAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=S)C)C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Diethyl-1,3-dimethyl-6-sulfanylidene-1,3-diazinane-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B3825017.png)
![methyl (2S,4R)-1-methyl-4-[(2,3,4,9-tetrahydro-1H-carbazol-7-ylcarbonyl)amino]pyrrolidine-2-carboxylate](/img/structure/B3825025.png)
![N-[2-(diethylamino)ethyl]-2-(4-oxo-1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5(1H)-yl)acetamide](/img/structure/B3825034.png)

![2-[(4-chlorobenzyl)thio]-4-(dimethylamino)nicotinonitrile](/img/structure/B3825047.png)
![[(3-hydroxy-9-oxo-9H-pyrrolo[1,2-a]indol-2-yl)methylene]malononitrile - piperidine (1:1)](/img/structure/B3825049.png)
![[4-(4-chlorobenzyl)-1-(4-isopropoxybenzoyl)-4-piperidinyl]methanol](/img/structure/B3825059.png)

![1-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidine](/img/structure/B3825083.png)



![4-ethyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine hydrobromide](/img/structure/B3825097.png)
